
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O. It is a pale yellow liquid with a density of approximately 1.724 g/cm³ and a boiling point of around 158.5°C . This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.
Mode of Action
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound. It has been reported that when treated with lithium diisopropylamide (LIDA) at -100°C, it generates 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . This suggests that the compound can participate in nucleophilic substitution reactions and dehydrohalogenation reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as evidenced by its different reactions at -100°C and -75°C . Additionally, its storage conditions can impact its stability; it is recommended to be stored sealed in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-4-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron at elevated temperatures . Another method involves the reaction of 1,2-difluoro-4-(trifluoromethoxy)benzene with a brominating agent under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated and trifluoromethoxy-substituted benzene derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used in the formation of phenyllithium intermediates at low temperatures.
Palladium Catalysts: Employed in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
Fluorinated Benzene Derivatives: Resulting from substitution and reduction reactions.
Coupled Products: Formed through cross-coupling reactions, often used in the synthesis of more complex organic molecules.
Scientific Research Applications
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced metabolic stability and bioavailability.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: Acts as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the fluorine atom at the 2-position, resulting in different reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in electronic properties and reactivity.
1-Bromo-2-fluoro-4-(difluoromethoxy)benzene: Features a difluoromethoxy group, which affects its chemical behavior compared to the trifluoromethoxy analog.
Uniqueness
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, offering enhanced stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHSGBETSENAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622230 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168971-68-4 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168971-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






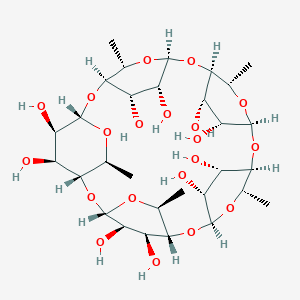
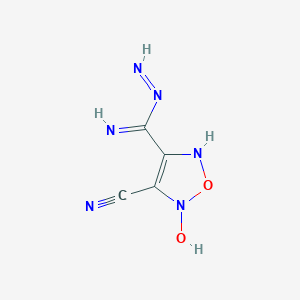
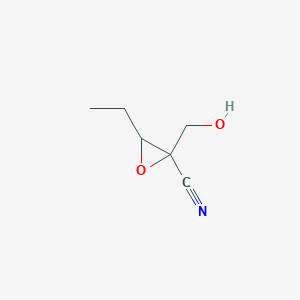

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)

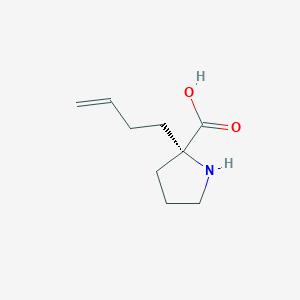
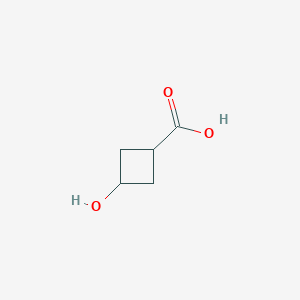
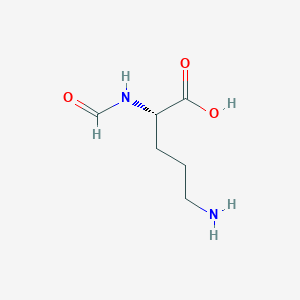
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
